molecular formula C18H21NO4S B2596196 tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate CAS No. 1005046-58-1

tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate

Cat. No.: B2596196
CAS No.: 1005046-58-1
M. Wt: 347.43
InChI Key: IABLGVHYLVGUFH-UHFFFAOYSA-N
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Description

Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

A novel route for the preparation of tricyclo[5.2.1.0^{2,6}]deca-2,4-diene, derived from tricyclo[5.2.1.0^{2,6}]dec-3-ene, was developed. This pathway includes the transformation of compounds, thoroughly characterized by nuclear magnetic resonance (NMR) spectroscopy, showcasing the detailed structural assignment of protons and carbons (Chávez, Manríquez, & Alegría, 2007).

Pharmaceutical Research

The compound's derivatives were synthesized and evaluated for their pharmacological activities. Specifically, thiourea and urea derivatives underwent examination for cytotoxicity, anti-HIV-1 activity, and antimicrobial properties against various bacteria and fungi (Struga et al., 2007).

Fragrance Industry Application

The synthesis of tricyclic diesters from tricyclo[5.2.1.0^{2,6}]dec-3-en-8-yl propanoate resulted in products with pleasant odors. These compounds, confirmed by IR and NMR spectra, are recommended as synthetic fragrance substances in perfumery, highlighting their utility in commercial products (Makhmudova et al., 2020).

Future Directions

: [Key Organics / BIONET: Tricyclo5.2.1.0 dec-4-en-8-yl acetate : [NITE-CHRIP: Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl acetate](https://www.nite.go.jp/chem/chrip/chrip_search/cmpInfDsp?cid=C006-517-34

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-4-enyl N-(4-methylphenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-11-5-7-13(8-6-11)24(21,22)19-18(20)23-17-10-12-9-16(17)15-4-2-3-14(12)15/h2,4-8,12,14-17H,3,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABLGVHYLVGUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CC3CC2C4C3CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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